Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. The presence of both amino and carboxylate functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the oxidative cleavage of olefins followed by hydrolysis can yield enantiomerically pure compounds .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antiparkinsonian activity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, modulating their activity. The amino and carboxylate groups facilitate binding to active sites, influencing biochemical pathways .
Comparison with Similar Compounds
Benzyl carbamate: Shares the benzyl group but differs in functional groups and reactivity.
(1R,2R)-trans-2-(N-benzyl)amino-1-cyclopentanol: Similar in having a benzyl group and amino functionality but differs in ring structure.
Uniqueness: Benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
benzyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-13(11,14)12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3/t11-,13-/m1/s1 |
InChI Key |
QKYVVNOXDBXBOR-DGCLKSJQSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CCC1CC1(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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